(2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone
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Overview
Description
(2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone is a chemical compound that features a piperidine ring substituted with a 2-chloropyridin-3-yl group and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 2-Chloropyridin-3-yl Group: The piperidine ring is then substituted with a 2-chloropyridin-3-yl group through a nucleophilic substitution reaction.
Attachment of the Phenylmethanone Group: Finally, the phenylmethanone group is attached to the piperidine ring via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Use of Catalysts: Catalysts such as Lewis acids may be employed to enhance reaction rates.
Controlled Reaction Conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: The compound is explored for its use in the synthesis of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in studying receptor-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of (2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanol: Similar structure but with an alcohol group instead of a ketone.
(2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)ethanone: Similar structure but with an ethyl group instead of a methanone.
Uniqueness
Structural Features: The presence of both the 2-chloropyridin-3-yl and phenylmethanone groups in the same molecule provides unique chemical properties.
Reactivity: The compound’s reactivity profile is distinct due to the combination of functional groups, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H17ClN2O |
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Molecular Weight |
300.8 g/mol |
IUPAC Name |
[2-(2-chloropyridin-3-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H17ClN2O/c18-16-14(9-6-11-19-16)15-10-4-5-12-20(15)17(21)13-7-2-1-3-8-13/h1-3,6-9,11,15H,4-5,10,12H2 |
InChI Key |
CXGKPDVNRXGAAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=C(N=CC=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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